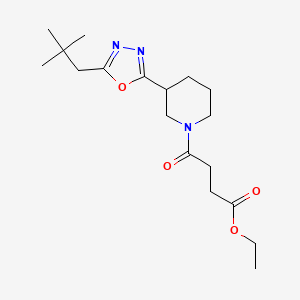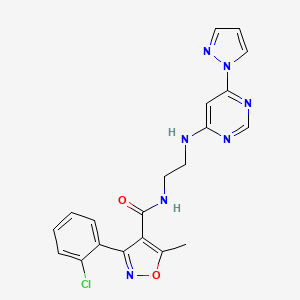![molecular formula C13H13F2N3O3S2 B2788675 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1188363-08-7](/img/structure/B2788675.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves the inhibition of specific proteins or enzymes involved in various cellular processes. For example, in cancer cells, it targets specific proteins involved in the cell cycle, leading to cell death. In Alzheimer's disease, it targets specific enzymes involved in the formation of amyloid plaques, leading to a reduction in plaque formation. In malaria, it targets specific enzymes involved in the metabolism of the parasite, leading to parasite death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide vary depending on the specific application. In cancer research, it leads to the inhibition of cancer cell growth and proliferation. In Alzheimer's disease, it leads to a reduction in amyloid plaque formation. In malaria, it leads to parasite death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide in lab experiments is its specificity in targeting specific proteins or enzymes, leading to a reduction in off-target effects. However, one limitation is its potential toxicity, which can affect the results of the experiment.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide. One direction is the investigation of its potential as a treatment for other diseases such as Parkinson's disease and multiple sclerosis. Another direction is the development of more potent and selective analogs of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide for improved efficacy and reduced toxicity. Additionally, the investigation of its potential as a diagnostic tool for certain diseases is another potential future direction.
Synthesemethoden
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves the reaction of 4,6-difluorobenzo[d]thiazole-2-carbonyl chloride with 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, it has been shown to inhibit the growth of various cancer cell lines by targeting specific proteins involved in the cell cycle. In neuroscience, it has been investigated for its potential as a treatment for Alzheimer's disease by targeting specific enzymes involved in the formation of amyloid plaques. In infectious diseases, it has been studied for its potential as a treatment for malaria by targeting specific enzymes involved in the metabolism of the parasite.
Eigenschaften
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S2/c1-23(20,21)18-4-2-3-9(18)12(19)17-13-16-11-8(15)5-7(14)6-10(11)22-13/h5-6,9H,2-4H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPBOFDRFPNICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B2788592.png)
![(Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788595.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2788597.png)


![6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B2788600.png)

![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2788603.png)

![2,6-Dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B2788605.png)
![2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2788606.png)


![2-methyl-5-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole, cis](/img/structure/B2788615.png)